Hexyl chloroformate

Description

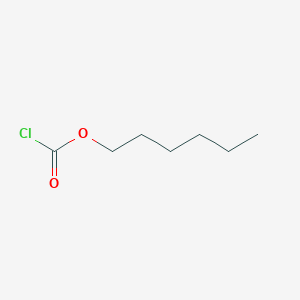

Structure

3D Structure

Propriétés

IUPAC Name |

hexyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWBRXCOTCXSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064110 | |

| Record name | Carbonochloridic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | n-Hexyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

60-61 °C at 7 mm Hg | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.007 | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.1 [mmHg], 7 mm Hg at 60-61 °C | |

| Record name | n-Hexyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid /Chloroformates/ | |

CAS No. |

6092-54-2 | |

| Record name | Hexyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6092-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hexyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU6004C2Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexyl Chloroformate: Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl chloroformate (CAS No: 6092-54-2) is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of carbonates and carbamates. Its utility is of particular note in the pharmaceutical and agrochemical industries, where it serves as a key building block in the synthesis of complex molecules and as a derivatizing agent for analytical applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, reactivity, and spectroscopic characterization of this compound, intended to serve as a vital resource for professionals in research and development.

Molecular Structure and Identification

This compound is the n-hexyl ester of chloroformic acid. The molecule consists of a linear six-carbon alkyl chain attached to a chloroformate functional group.

Chemical Structure

The chemical structure of this compound is characterized by a carbonyl group bonded to both a chlorine atom and a hexyloxy group.

Identifiers

| Identifier | Value |

| IUPAC Name | hexyl carbonochloridate |

| CAS Number | 6092-54-2[1][2] |

| Molecular Formula | C₇H₁₃ClO₂[1][2] |

| Molecular Weight | 164.63 g/mol [1] |

| Synonyms | Carbonochloridic acid, hexyl ester; Chloroformic acid hexyl ester; n-Hexyl chloroformate; Hexyl chlorocarbonate; Hexyloxycarbonyl chloride[1][2] |

| InChI | InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3[1] |

| InChIKey | KIWBRXCOTCXSSZ-UHFFFAOYSA-N[1] |

| SMILES | CCCCCCOC(=O)Cl |

Physicochemical Properties

This compound is a colorless liquid with a pungent odor at room temperature.[3] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 60-61 °C at 7 mmHg |

| Density | 1.007 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.424 |

| Vapor Pressure | 0.06 psi at 20 °C |

| Flash Point | 62 °C (143.6 °F) - closed cup |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents such as acetone, chloroform, toluene, and THF. |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of n-hexanol with an excess of phosgene. This reaction is typically carried out at low temperatures to control its exothermicity and minimize the formation of byproducts.

Experimental Protocol: Synthesis from n-Hexanol and Phosgene

The following protocol is a representative example of the synthesis of this compound:

Materials:

-

n-Hexanol

-

Phosgene

-

Nitrogen gas

-

500 mL four-necked reaction flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and a condenser connected to a tail gas absorption system.

-

Low-temperature bath

Procedure:

-

300g of n-hexanol is charged into the 500 mL four-necked reaction flask.

-

The flask is cooled to approximately -15°C using a low-temperature bath while stirring.

-

Phosgene (495g) is introduced into the reaction mixture at a controlled rate to maintain the reaction temperature. The initial flow rate should be low (e.g., <40 g/hour ) to manage the initial exotherm.

-

As the reaction proceeds and the exotherm subsides, the phosgene flow rate can be gradually increased (e.g., up to 60 g/hour ).

-

After the complete addition of phosgene, the reaction mixture is slowly warmed to 28 ± 2°C and maintained at this temperature for 2 hours to ensure the reaction goes to completion.

-

Following the hold period, the temperature is adjusted to 15 ± 2°C, and nitrogen gas is bubbled through the solution to purge any unreacted phosgene and hydrogen chloride.

-

The resulting product is n-hexyl chloroformate with a purity of 98.5-99.0% and a yield greater than 97%.

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. It readily reacts with various nucleophiles in addition-elimination reactions.

Hydrolysis

This compound hydrolyzes in the presence of water to yield n-hexanol, hydrochloric acid, and carbon dioxide. This reaction is a key consideration for its handling and storage, which should be under anhydrous conditions.

Reaction with Alcohols

With alcohols, this compound undergoes a reaction to form dialkyl carbonates. This is a common method for the synthesis of asymmetric carbonates.

Reaction with Amines

The reaction of this compound with primary or secondary amines is a facile method for the synthesis of n-hexyl carbamates. This reaction is widely used in the derivatization of amines for gas chromatography and in the synthesis of pharmaceutical and agrochemical compounds.

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (90 MHz, CDCl₃):

-

δ 4.31 (t, 2H, -O-CH₂-)

-

δ 1.73 (m, 2H, -O-CH₂-CH₂-)

-

δ 1.46-1.25 (m, 6H, -(CH₂)₃-)

-

δ 0.91 (t, 3H, -CH₃)

¹³C NMR (CDCl₃): [1]

| Chemical Shift (ppm) | Assignment |

|---|---|

| 150.65 | C=O |

| 72.45 | -O-CH₂- |

| 31.36 | -O-CH₂-CH₂- |

| 28.38 | -CH₂- |

| 25.30 | -CH₂- |

| 22.56 | -CH₂-CH₃ |

| 13.97 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A strong absorption band is observed in the region of 1775-1780 cm⁻¹ corresponding to the C=O stretching of the chloroformate group. C-O stretching vibrations are observed in the 1150-1200 cm⁻¹ region, and C-Cl stretching appears around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a molecular ion peak, although it may be of low intensity. Common fragmentation patterns involve the loss of the chlorine atom and cleavage of the hexyl chain. Prominent peaks are often observed at m/z values of 56, 43, and 55.[4]

Applications in Research and Drug Development

This compound is a valuable reagent with several applications:

-

Protecting Group Chemistry: It can be used to introduce the hexyloxycarbonyl protecting group for amines.

-

Derivatization Agent: In analytical chemistry, it is used to derivatize polar compounds such as amino acids and phenols to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of the anticoagulant drug Dabigatran.[3]

-

Agrochemical Synthesis: It is also employed in the manufacturing of certain pesticides and herbicides.

Safety and Handling

This compound is a corrosive and toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is also a combustible liquid.

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as water, strong oxidizing agents, bases, alcohols, and amines.

Decomposition: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.

Conclusion

This compound is a fundamental reagent in organic synthesis with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its molecular structure, properties, and reactivity is crucial for its safe and effective use in research and development. This guide provides a consolidated resource of technical information to aid scientists and professionals in their work with this important chemical compound.

References

An In-depth Technical Guide to the Synthesis of n-Hexyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of n-hexyl chloroformate (C₇H₁₃ClO₂), a key intermediate in organic synthesis. Valued for its role as a building block in the production of pharmaceuticals, agrochemicals, dyes, and polymers, this colorless liquid is a crucial reagent for introducing the hexyloxycarbonyl protecting group, particularly for amines, and for synthesizing esters and carbamates. This document details the prevalent synthetic methodology, presents key quantitative data, outlines a detailed experimental protocol, and emphasizes critical safety procedures.

Core Synthesis Pathway

The primary industrial method for synthesizing n-hexyl chloroformate is through the reaction of liquid n-hexyl alcohol (1-hexanol) with a molar excess of phosgene (COCl₂). This reaction, known as phosgenation, is highly efficient but requires stringent safety measures due to the extreme toxicity of phosgene. The overall reaction is exothermic and produces hydrogen chloride (HCl) as a byproduct.

Reaction: n-Hexanol + Phosgene → n-Hexyl Chloroformate + Hydrogen Chloride

An alternative approach, often preferred in laboratory settings to avoid handling gaseous phosgene, utilizes solid triphosgene (bis(trichloromethyl) carbonate or BTC) as a phosgene equivalent. The reaction is typically catalyzed by a base like pyridine.

Figure 1: Synthesis of n-Hexyl Chloroformate via Phosgenation.

Data Presentation

Quantitative data for n-hexyl chloroformate is crucial for experimental design, safety assessment, and quality control.

Table 1: Physicochemical Properties of n-Hexyl Chloroformate

| Property | Value | Reference(s) |

| CAS Number | 6092-54-2 | [1][2] |

| Molecular Formula | C₇H₁₃ClO₂ | [1][2] |

| Molecular Weight | 164.63 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 60-61 °C @ 7 mmHg | [1] |

| Density | 1.007 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.424 | [1] |

| Flash Point | 62-69 °C (143.6-156.2 °F) | [2] |

| Solubility | Soluble in common organic solvents (acetone, chloroform, toluene, THF) | [2] |

Table 2: Typical Reaction Data and Specifications

| Parameter | Value | Reference(s) |

| Typical Purity | 97-99% | |

| Common Impurities | Phosgene (<0.1%), HCl (<0.1%), 1-Hexanol (<2%), Carbonates | [1] |

| Storage Temperature | 2-8°C | |

| Primary Use | Intermediate for pharmaceuticals, pesticides, dyes, polymers | [1] |

Experimental Protocols

The following protocol is a generalized procedure based on the phosgenation of 1-hexanol. This synthesis must only be performed by trained professionals in a facility equipped to handle highly toxic and corrosive materials.

Reagents and Equipment

-

Reagents: 1-Hexanol (anhydrous), Phosgene (or Triphosgene), inert solvent (e.g., dichloromethane, toluene), inert gas (Nitrogen or Argon), quenching agent (e.g., cold alkaline solution).

-

Equipment: Jacketed glass reactor with overhead stirrer, condenser, thermal control unit (chiller/heater), gas inlet tube, scrubber system for toxic off-gas (containing caustic solution), addition funnel (for laboratory scale), and appropriate personal protective equipment (PPE).

Detailed Methodology (Phosgene Method)

-

System Preparation: Ensure the entire reactor system is clean, dry, and purged with an inert gas (e.g., Nitrogen) to eliminate moisture. The off-gas outlet must be connected to a robust scrubber system.

-

Charging the Reactor: Charge the reactor with anhydrous 1-hexanol and a suitable anhydrous solvent.

-

Cooling: Cool the stirred reaction mixture to the target temperature, typically between 0°C and -15°C, to control the initial exothermic reaction.

-

Phosgene Addition: Introduce gaseous phosgene subsurface at a controlled rate. A significant excess of phosgene is generally used. The reaction temperature must be carefully monitored and maintained within the desired range.

-

Reaction Digestion: After the addition is complete, the reaction mixture may be slowly warmed to a higher temperature (e.g., 20-30°C) and held for a period to ensure the reaction goes to completion.

-

Inert Gas Purge: Once the reaction is complete, stop the phosgene flow and purge the system with an inert gas to remove excess phosgene and the HCl byproduct. The off-gas must continue to be directed through the scrubber.

-

Purification: The crude n-hexyl chloroformate is typically purified by vacuum distillation to remove the solvent and any high-boiling impurities.

Laboratory Scale Methodology (Triphosgene Method)

For safer laboratory-scale synthesis, triphosgene (BTC) is often used.

-

Setup: In a fume hood, a dry, three-necked flask is equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Reagent Addition: A solution of 1-hexanol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) is cooled to 0°C.

-

Reaction: A solution of triphosgene (0.40 mmol) and pyridine (1.0 mmol) in CH₂Cl₂ is added slowly to the alcohol solution at 0°C.

-

Completion: The mixture is allowed to warm to room temperature and stirred for approximately 2 hours.

-

Workup: The solvent is removed under reduced pressure. The crude product can then be purified, often by chromatography for small-scale applications.

Figure 2: Logical workflow for the synthesis of n-hexyl chloroformate.

Mandatory Safety and Handling

Handling n-hexyl chloroformate and its precursors, particularly phosgene, requires strict adherence to safety protocols due to extreme toxicity and corrosivity.

-

Hazard Summary: n-Hexyl chloroformate is fatal if swallowed, inhaled, or in contact with skin. It causes severe skin burns and serious eye damage. It is a corrosive substance and a lachrymator (induces tears).[1][2]

-

Phosgene Warning: Phosgene is an insidious poison with poor odor-warning properties at toxic concentrations. Effects, including severe pulmonary edema, can be delayed for hours after exposure. All operations involving phosgene must be conducted in a closed system or a high-efficiency fume hood with continuous monitoring.

-

Personal Protective Equipment (PPE): Full personal protective equipment is mandatory. This includes:

-

Gloves: Chemically resistant gloves (e.g., butyl rubber, Viton).

-

Body Protection: Chemical-resistant lab coat or full-body suit.

-

Eye/Face Protection: Safety goggles and a face shield.[2]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. For emergencies or where exposure may exceed limits, a self-contained breathing apparatus (SCBA) is required.

-

-

Handling and Storage:

-

Handle under an inert, dry atmosphere.

-

Store in a cool, dry, well-ventilated, and locked area away from incompatible materials such as bases, alcohols, and strong oxidizing agents.[2]

-

Keep containers tightly sealed to prevent contact with moisture, which leads to hydrolysis, releasing corrosive HCl gas.[2]

-

-

Spill and Emergency Response:

References

Hexyl Chloroformate: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of hexyl chloroformate (CAS No: 6092-54-2). The information presented is intended to support laboratory research, chemical synthesis, and drug development activities by providing essential data and standardized experimental protocols.

Overview and Chemical Structure

This compound, with the molecular formula C7H13ClO2, is a colorless liquid classified as a chloroformate ester.[1][2][3] It serves as a reactive intermediate and derivatization reagent in various organic syntheses, including the preparation of esters, carbonates, and carbamates.[2][3][4] Its utility in the pharmaceutical and agrochemical industries stems from the reactive chloroformate functional group, which consists of a chlorine atom bonded to a carbonyl group.[1][3]

The canonical SMILES representation of the molecule is CCCCCCCOC(=O)Cl.[1]

Core Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Weight | 164.63 g/mol | - |

| Density | 1.007 g/mL | at 25 °C[5][6] |

| Boiling Point | 60 - 61 °C | at 7 mmHg[6][7][8] |

| 78 °C | at 18 mmHg | |

| 159 °C | at 760 mmHg (Standard Pressure)[9] | |

| Melting Point | -41 °C | -[9] |

| Refractive Index (nD) | 1.4240 | at 20 °C[1][5] |

| Vapor Pressure | 3.1 mmHg | at 20 °C[1] |

| Flash Point | 61 - 62 °C | Closed Cup |

| Solubility | Soluble in acetone, chloroform, toluene, THF. | -[4] |

| Poorly soluble in water; hydrolyzes. | -[1][4][9] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are generalized and should be adapted based on available laboratory equipment and specific safety guidelines.

Determination of Density

This protocol outlines the procedure for determining the density of liquid this compound using the mass and volume measurement method.[10][11][12]

Materials:

-

This compound sample

-

10 mL or 25 mL graduated cylinder

-

Analytical balance (readable to ±0.001 g)

-

Thermometer

-

Personal Protective Equipment (PPE): Chemical safety goggles, gloves, lab coat.

Procedure:

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty graduated cylinder on the analytical balance and record its mass.[12]

-

Carefully add a specific volume (e.g., 10 mL) of this compound to the graduated cylinder. Record the volume precisely.[10]

-

Weigh the graduated cylinder containing the this compound and record the combined mass.[12]

-

Measure and record the temperature of the liquid sample.[10]

-

Calculate the mass of the this compound by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume .

-

Repeat the measurement at least two more times and calculate the average density.

Caption: Workflow for the experimental determination of density.

Determination of Boiling Point (Micro Method)

This protocol describes the Thiele tube method, a common micro-scale technique for determining the boiling point of a liquid, which is suitable for the small sample sizes often used in research.[13][14]

Materials:

-

This compound sample (~0.5 mL)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 200 °C range)

-

Thiele tube filled with mineral oil

-

Burner or hot plate

-

Rubber band or wire for attachment

-

PPE

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[14]

-

Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[13]

-

Clamp the thermometer assembly in the Thiele tube, making sure the heat-transfer oil is well above the level of the sample.[14]

-

Gently heat the side arm of the Thiele tube with a burner.[13]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[13][14] Record this temperature.

Determination of Refractive Index

This protocol details the use of a digital refractometer to measure the refractive index of this compound, a key parameter for purity assessment.[15][16]

Materials:

-

This compound sample

-

Digital refractometer (e.g., Abbe-style or modern digital)

-

Pasteur pipette

-

Lint-free tissues

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

PPE

Procedure:

-

Turn on the refractometer and ensure the prism is clean and dry. Calibrate the instrument if necessary, typically using distilled water.

-

Set the desired temperature for the measurement (e.g., 20.0 °C), as the refractive index is temperature-dependent.[15] Many modern instruments have built-in Peltier temperature control.

-

Using a clean Pasteur pipette, place a few drops of this compound onto the surface of the measuring prism, ensuring it is fully covered.[16]

-

Close the prism cover.

-

Initiate the measurement as per the instrument's instructions. The instrument directs a light source (often an LED at 589 nm, the sodium D-line) through the prism to the sample and measures the critical angle of total reflection.[15][16]

-

Record the refractive index value displayed by the instrument.

-

Clean the prism thoroughly with a soft tissue and an appropriate solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.

Synthesis and Reactivity Relationship

The physical properties of this compound are a direct consequence of its molecular structure, which is formed through the reaction of n-hexanol with phosgene or a phosgene equivalent.[1][17][18] This synthesis pathway introduces the reactive acid chloride function, which dictates its handling requirements and reactivity profile.

Caption: Logical relationship of reactants to products in synthesis.

Safety and Handling

This compound is a combustible and corrosive liquid that is toxic if swallowed, inhaled, or in contact with skin.[7][19] It is a lachrymator and can cause severe skin and eye irritation.[1] The compound reacts with water, liberating toxic hydrogen chloride gas.[4][7]

Storage and Handling Recommendations:

-

Store in a cool, dry, well-ventilated area between 2-8°C.[5]

-

Keep containers tightly closed and handle under an inert atmosphere (e.g., nitrogen).[7]

-

Avoid contact with water, strong oxidizing agents, bases, alcohols, and amines.[7]

-

Use only under a chemical fume hood and ensure that eyewash stations and safety showers are readily available.[7]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[19]

References

- 1. This compound | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6092-54-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. framochem.com [framochem.com]

- 5. 氯甲酸正己酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 6092-54-2 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 11. wjec.co.uk [wjec.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]

- 16. mt.com [mt.com]

- 17. prepchem.com [prepchem.com]

- 18. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 19. 氯甲酸正己酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Hexyl Chloroformate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexyl chloroformate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a generalized experimental framework for determining solubility.

Qualitative Solubility Profile

This compound, a reactive organic compound, generally exhibits high solubility in a range of common organic solvents. This is attributed to its molecular structure, which includes a nonpolar hexyl chain and a polar chloroformate group, allowing for favorable interactions with a variety of solvent types. Conversely, it is reported to be poorly soluble in water.[1]

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.

| Solvent | Chemical Class | Polarity | Solubility | Source(s) |

| Acetone | Ketone | Polar Aprotic | Soluble | [2] |

| Benzene | Aromatic Hydrocarbon | Nonpolar | Soluble | [1] |

| Chloroform | Halogenated Alkane | Polar Aprotic | Soluble | [1][2] |

| Diethyl Ether | Ether | Polar Aprotic | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Soluble | [3] |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Soluble | [2] |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Soluble | [2] |

| Water | Protic | Very Polar | Poorly Soluble | [1] |

Factors Influencing Solubility

The solubility of this compound is governed by several key factors, primarily the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The interplay of these factors determines the extent to which this compound will form a homogeneous solution with a given solvent.

Caption: Factors influencing the solubility of this compound.

Generalized Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is designed to provide a quantitative measure of solubility (e.g., in g/100 mL).

3.1 Materials and Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent and solute)

-

Drying oven

-

Fume hood

3.2 Experimental Workflow

Caption: Generalized workflow for solubility determination.

3.3 Detailed Procedure

-

Preparation of Saturated Solution:

-

In a series of glass vials, add an excess amount of this compound to a known volume of the selected organic solvent. An excess is necessary to ensure a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Aliquot Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow any undissolved solute to settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved micro-droplets.

-

-

Solvent Evaporation:

-

Place the vial containing the filtered aliquot in a drying oven or use a rotary evaporator at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The process should be conducted in a fume hood.

-

Continue drying until a constant weight of the residue is achieved.

-

-

Mass Determination and Calculation:

-

Allow the vial to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial tare weight.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

-

Replicates and Controls:

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

A blank control (solvent only) should be run to account for any non-volatile impurities in the solvent.

-

Disclaimer: this compound is a corrosive and toxic compound. All handling and experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Hexyl Chloroformate: A Comprehensive Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

Hexyl chloroformate (CAS No. 6092-54-2) is a versatile reagent widely employed in organic synthesis, particularly as a derivatization agent in chromatography and as a key building block in the development of pharmaceutical compounds.[1][2] Its utility stems from the reactive chloroformate group, which readily forms stable carbamates and carbonates.[3][4] However, this high reactivity also necessitates stringent safety protocols for its handling and storage to mitigate risks to personnel and ensure the integrity of the material. This in-depth technical guide provides comprehensive information on the safe management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a pungent odor.[2][5] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling, particularly its vapor pressure and flash point, which indicate inhalation and fire hazards, respectively.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₃ClO₂ | [3] |

| Molecular Weight | 164.63 g/mol | [3] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 78°C @ 18 mmHg | [5] |

| Density | 1.01 g/cm³ | [5] |

| Vapor Pressure | 0.06 psi @ 20°C | [5] |

| Flash Point | 61°C (141.8°F) | [5] |

| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF).[3] Reacts with water.[3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, posing significant risks upon exposure. It is toxic if swallowed, in contact with skin, or inhaled.[6][7] Furthermore, it is corrosive and can cause severe skin burns and eye damage.[6] It is also a lachrymator, meaning it can cause tearing.[8] The vapor is heavier than air and can accumulate in low-lying areas.

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Description | Reference(s) |

| H301 | Toxic if swallowed | [8] |

| H311 | Toxic in contact with skin | [8] |

| H331 | Toxic if inhaled | [8] |

| H314 | Causes severe skin burns and eye damage | [8] |

Due to these hazards, all handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] Appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table outlines the recommended PPE for handling this substance.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | PPE Item | Specification | Rationale | Reference(s) |

| Hands | Chemical-resistant gloves | PVC or other resistant material. Breakthrough time should be considered for extended use. | To prevent skin contact. | [10] |

| Eyes/Face | Safety goggles and face shield | ANSI Z87.1-compliant | To protect against splashes and vapors. | [9] |

| Body | Laboratory coat, chemical-resistant apron, or suit | Flame-resistant and impervious | To protect skin and clothing from contamination. | [9] |

| Respiratory | Air-purifying respirator with appropriate cartridges or supplied-air respirator | NIOSH-approved | To prevent inhalation of toxic vapors, especially if not handled in a fume hood. | [5] |

It is crucial to inspect all PPE before use and to follow proper doffing procedures to avoid cross-contamination.

Handling and Storage

Safe Handling Procedures

-

Always work in a well-ventilated area, preferably a chemical fume hood.[9]

-

Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[5]

-

Keep the container tightly closed when not in use.[6]

-

Do not eat, drink, or smoke in areas where this compound is handled.[5]

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

-

Temperature: Store in a cool, dry, and well-ventilated place.[3][6] The recommended storage temperature is 2-8°C.

-

Container: Keep in the original, tightly closed, corrosive-resistant container.[5]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and metals that can catalyze decomposition.[3][7] It is moisture-sensitive and should be protected from humidity.[6]

-

Security: Store in a locked-up area.[6]

Prolonged storage may lead to decomposition, primarily through hydrolysis, yielding hydrochloric acid and hexanol. Therefore, it is recommended to re-analyze the material for purity if stored for an extended period.[3]

Reactivity and Stability

This compound is a reactive compound that can undergo vigorous reactions.

-

Hydrolysis: It reacts with water or moist air to produce hexanol, hydrochloric acid, and carbon dioxide.[3] This reaction is exothermic and can be vigorous.

-

Reaction with Nucleophiles: It readily reacts with alcohols and amines to form carbonates and carbamates, respectively.[3][4] These reactions are often catalyzed by a base to neutralize the HCl byproduct.[4]

-

Thermal Decomposition: While relatively stable for a primary alkyl chloroformate, it can decompose upon heating to produce hexyl chloride and carbon dioxide.[4][11]

-

Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and certain metals that can catalyze its decomposition.[3][7]

Accidental Release and First Aid Measures

Spill Response

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

-

Evacuate: Immediately evacuate personnel from the spill area.[10]

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Don the appropriate PPE, including respiratory protection.

-

Containment: Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[10] Do not use water.[10]

-

Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[10]

-

Decontamination: Decontaminate the spill area and all equipment used in the cleanup.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7] |

Experimental Protocols

Protocol for Neutralization and Quenching

Excess or waste this compound must be neutralized before disposal. This should be done in a fume hood with appropriate PPE.

-

Preparation: Prepare a cold (ice bath) solution of a weak base, such as 5-10% sodium bicarbonate or sodium carbonate, in a flask larger than the volume of the reactants.

-

Addition: Slowly and cautiously add the this compound dropwise to the stirred basic solution. The reaction is exothermic and will release carbon dioxide gas.

-

Reaction: Continue stirring for several hours after the addition is complete to ensure full hydrolysis and neutralization.

-

Verification: Check the pH of the aqueous solution to ensure it is neutral or slightly basic.

-

Disposal: The neutralized aqueous solution can then be collected in a properly labeled hazardous waste container.

Protocol for Derivatization of Amines (General)

This compound is commonly used to derivatize primary and secondary amines to make them more amenable to analysis by gas chromatography.

-

Sample Preparation: Dissolve the amine-containing sample in an appropriate solvent.

-

Reaction: Add a base (e.g., pyridine) and then slowly add this compound to the sample solution, often at a reduced temperature (e.g., 0°C).

-

Extraction: After the reaction is complete, the derivatized amine (now a carbamate) is typically extracted into an organic solvent.

-

Analysis: The organic extract is then analyzed by GC-MS.

Disposal Considerations

All waste containing this compound, including contaminated PPE, absorbent materials, and neutralized solutions, must be disposed of as hazardous waste.[6][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain. Contaminated containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

References

- 1. This compound | 6092-54-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. framochem.com [framochem.com]

- 4. Chloroformate - Wikipedia [en.wikipedia.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. nationalacademies.org [nationalacademies.org]

Commercial Suppliers of Hexyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexyl chloroformate (CAS No. 6092-54-2) is a key reagent in organic synthesis, valued for its role as a protecting group for amines and in the formation of esters and carbamates. Its application is particularly notable in the pharmaceutical industry, for example, as a crucial intermediate in the synthesis of the anticoagulant drug Dabigatran.[1] This technical guide provides an overview of commercial suppliers, their product specifications, and detailed experimental protocols for its application in chemical synthesis and analysis.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, typically with purities ranging from 97% to over 98%. The compound is generally available in quantities from grams to kilograms. Researchers should consult the suppliers directly for bulk ordering and current pricing.

Table 1: Commercial Suppliers and Product Specifications of this compound

| Supplier | Purity | Available Quantities | CAS Number | Additional Information |

| Thermo Fisher Scientific | 98% | 5 g, 25 g | 6092-54-2 | Also available through Fisher Scientific.[2][3] |

| Sigma-Aldrich (Merck) | 97% | 5 g, 25 g | 6092-54-2 | Storage temperature: 2-8°C. |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Contact for details | 6092-54-2 | Colorless to almost colorless clear liquid. |

| Simson Pharma Limited | High Purity | Contact for details | 6092-54-2 | Certificate of Analysis provided with every compound.[4] |

| Otto Chemie Pvt. Ltd. | 97% | Contact for details | 6092-54-2 | Offers worldwide shipping from India.[5] |

| Pharmaffiliates | High Purity | Contact for details | 6092-54-2 | Appearance: Liquid. |

| VVR ORGANICS PRIVATE LIMITED | Not Specified | Minimum Order: 100 kg | 6092-54-2 | Manufacturer based in Hyderabad, India.[6] |

| PRASANNA BIO MOLECULES PVT LTD | 99% | Minimum Order: 1 kg | 6092-54-2 | Delivery within 7 days.[7] |

| Atul Ltd | Not Specified | Contact for details | 6092-54-2 | Used as an intermediate for Dabigatran.[1] |

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a pungent odor.[1][4] It is soluble in common organic solvents like acetone, chloroform, toluene, and THF.[4] Key physical and chemical properties are summarized below.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C7H13ClO2 | [3] |

| Molecular Weight | 164.63 g/mol | |

| Boiling Point | 60-61 °C at 7 mmHg | [8] |

| Density | 1.007 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.424 | [8] |

| Flash Point | 62 °C (143.6 °F) - closed cup | |

| Vapor Pressure | 0.06 psi at 20 °C |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[5][6] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[5][6] Always wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5] The material is sensitive to moisture and will hydrolyze to produce hydrochloric acid, hexanol, and carbon dioxide.[4]

Experimental Protocols

This compound is a versatile reagent used in various synthetic and analytical procedures. Below are detailed protocols for some of its key applications.

Synthesis of Dabigatran Etexilate: An Anticoagulant Drug

This compound is a key reagent in the synthesis of Dabigatran etexilate. The following protocol is adapted from published patent literature.[9]

Reaction Scheme:

Figure 1: Acylation step in Dabigatran synthesis.

Materials:

-

Ethyl-3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride (Amidine Intermediate IV)

-

Acetone

-

Potassium carbonate

-

This compound

-

Water

Procedure:

-

In a suitable reaction vessel, suspend the amidine intermediate (100.0 g, 0.186 mol) in acetone (1000.0 ml).

-

Add potassium carbonate (154 g, 1.114 mol) to the suspension and stir for 30 minutes at room temperature.

-

Prepare a solution of this compound (42.2 g, 0.256 mol) in acetone (200.0 ml).

-

Slowly add the this compound solution to the reaction mixture.

-

Stir the reaction mixture for 2 hours, monitoring the completion of the reaction by HPLC.

-

Upon completion, add water to the reaction mass and stir for 30 minutes.

-

Separate the organic and aqueous layers.

-

Distill off the acetone from the organic layer completely under reduced pressure at a temperature below 50°C to obtain the crude Dabigatran etexilate as a residue.

-

The crude product can be further purified by recrystallization or chromatography as needed.[9]

Derivatization of Analytes for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Chloroformates, including this compound, are effective derivatizing agents for compounds containing active hydrogens, such as amines and phenols, to increase their volatility for GC-MS analysis.[8] The following is a general protocol that can be adapted for this compound.

Figure 2: Workflow for GC-MS derivatization.

Materials:

-

Sample containing the analyte of interest

-

Hexane (or other suitable organic solvent)

-

This compound

-

Pyridine (or other suitable base)

-

Sodium bicarbonate solution (e.g., 0.6 M)

Procedure:

-

Place an aliquot of the sample (e.g., 0.25 mL) into a glass tube.[7]

-

Make the solution alkaline (pH > 9) by adding a suitable amount of sodium bicarbonate solution.[7]

-

Add the extraction solvent (e.g., 2 mL of hexane) and a catalytic amount of pyridine (e.g., 10 µL).[7]

-

Add this compound (e.g., 30 µL) to the mixture.[7]

-

Vortex the tube for a short period to ensure thorough mixing and reaction. Allow for any gas evolution to cease.

-

Centrifuge the tube to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer containing the derivatized analyte to a clean vial for GC-MS analysis.

Application in Peptide Synthesis via the Mixed Anhydride Method

This compound can be used to activate the carboxyl group of an N-protected amino acid to form a mixed anhydride, which then reacts with another amino acid or peptide to form a peptide bond.[10][11]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. framochem.com [framochem.com]

- 5. fishersci.com [fishersci.com]

- 6. valsynthese.ch [valsynthese.ch]

- 7. mdpi.com [mdpi.com]

- 8. This compound | 6092-54-2 [chemicalbook.com]

- 9. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 10. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

Hexyl Chloroformate: A Technical Guide to Reactivity with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl chloroformate (C₇H₁₃ClO₂) is a versatile reagent in organic synthesis, primarily utilized for the introduction of a hexyloxycarbonyl group.[1] As a member of the chloroformate family, its reactivity is characterized by the electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This document provides an in-depth technical overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. It details the underlying reaction mechanisms, provides synthesized experimental protocols, and summarizes the expected outcomes. This guide is intended to serve as a comprehensive resource for professionals in research and drug development employing this compound in their synthetic workflows.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[2][3] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] It causes severe skin burns and serious eye damage.[4][5]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspected prior to use), tightly fitting safety goggles, and a lab coat.[3]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[4][7] Prevent contact with water or moisture, as it hydrolyzes to produce corrosive hydrogen chloride gas.[2][8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, preferably under an inert gas.[5] Store locked up.[7]

-

Spills: In case of a spill, evacuate the area. Use absorbent materials like sand or vermiculite for containment. Do not use water.[6]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[3]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[2][3][4][5][6][7]

Core Reactivity: Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the nucleophilic acyl substitution mechanism.[9][10][11] The carbon atom of the chloroformate group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[12] This makes it a prime target for attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[9][12]

-

Elimination: The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group. The protonated nucleophile then loses a proton, typically scavenged by a base, to yield the final product and hydrochloric acid (HCl).[11][12]

The general mechanism is illustrated in the diagram below.

Caption: The addition-elimination mechanism for chloroformates.

Reactivity with Specific Nucleophiles

This compound reacts with a variety of nucleophiles to form stable derivatives. The most common reactions involve amines, alcohols, and thiols. These reactions are typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, driving the reaction to completion.[13]

Reaction with Amines to Form Carbamates

The reaction of this compound with primary or secondary amines is a vigorous and common method for synthesizing N-substituted hexyl carbamates.[8][13] This reaction is fundamental in the synthesis of pharmaceuticals and for introducing the hexyloxycarbonyl protecting group.

General Reaction: R'-NH₂ + C₆H₁₃OCOCl → C₆H₁₃OCONH-R' + HCl

Caption: Relationship diagram for carbamate synthesis.

Reaction with Alcohols to Form Carbonates

Alcohols react with this compound to produce asymmetric carbonate esters.[8][13] This reaction is generally slower than the reaction with amines and often requires heating or the presence of a strong base to facilitate the deprotonation of the alcohol.

General Reaction: R'-OH + C₆H₁₃OCOCl → C₆H₁₃OCO-OR' + HCl

Reaction with Thiols to Form Thiocarbonates

Thiols, being excellent nucleophiles, react with this compound to yield S-alkyl thiocarbonates.[14] The principles are similar to those for amines and alcohols, with a base typically used to drive the reaction.

General Reaction: R'-SH + C₆H₁₃OCOCl → C₆H₁₃OCOS-R' + HCl

Summary of Reactivity Data

While specific kinetic data for this compound is sparse and highly dependent on the substrate and conditions, the qualitative reactivity and typical conditions are well-established.

| Nucleophile Class | Nucleophile Example | Product Class | Typical Solvent | Base Required | Relative Reactivity |

| Amines (Primary) | Aniline, Hexylamine | N-Aryl/Alkyl Carbamate | Dichloromethane, THF | Yes (e.g., Pyridine) | Very High |

| Amines (Secondary) | Diethylamine | N,N-Dialkyl Carbamate | Dichloromethane, THF | Yes (e.g., Pyridine) | High |

| Alcohols | 1-Hexanol, Benzyl Alcohol | Dialkyl/Aryl Carbonate | Dichloromethane, Toluene | Yes (often stronger base) | Moderate |

| Thiols | Thiophenol, Hexanethiol | S-Alkyl/Aryl Thiocarbonate | Dichloromethane, Ether | Yes (e.g., Triethylamine) | High |

| Water | (Moisture) | Hexanol + CO₂ + HCl | N/A | No | Moderate (Hydrolysis) |

Experimental Protocols

The following are generalized, representative protocols for the reaction of this compound with various nucleophiles. Researchers should optimize conditions for their specific substrates.

General Experimental Workflow

A typical synthesis using this compound follows a standard workflow from setup to analysis.

Caption: Standard workflow for reactions with this compound.

Protocol: Synthesis of Hexyl Phenyl Carbamate

This protocol describes the reaction of this compound with aniline.

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add aniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Base Addition: Add pyridine (1.1 eq) to the solution.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Chloroformate Addition: Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the stirred mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure hexyl phenyl carbamate.

Protocol: Synthesis of Benzyl Hexyl Carbonate

This protocol describes the reaction of this compound with benzyl alcohol.

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzyl alcohol (1.0 eq), pyridine (1.5 eq), and anhydrous toluene (~0.3 M).[15]

-

Chloroformate Addition: Add this compound (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.[15] Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the mixture to room temperature and filter to remove the pyridinium hydrochloride salt. Wash the filtrate with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude residue by vacuum distillation or column chromatography to yield the pure benzyl hexyl carbonate.

Applications in Drug Development and Research

This compound is a valuable tool for medicinal chemists and researchers:

-

Protecting Group Chemistry: The hexyloxycarbonyl group can be used as a protecting group for amines.

-

Linker Synthesis: It can be used to create carbamate or carbonate linkages in prodrugs or bioconjugates.

-

Derivatization Agent: It is used as a derivatization reagent for analytical purposes, such as in the determination of metabolites in urine by GC-MS, by converting polar compounds into more volatile derivatives.[1][13]

Conclusion

This compound is a highly reactive acylating agent that serves as an efficient precursor for the synthesis of carbamates, carbonates, and thiocarbonates via a nucleophilic acyl substitution mechanism. Its reactivity is predictable and manageable under standard laboratory conditions. A thorough understanding of its reactivity profile and strict adherence to safety protocols are essential for its successful and safe application in organic synthesis, from small-scale research to larger-scale drug development processes.

References

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. valsynthese.ch [valsynthese.ch]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. framochem.com [framochem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. savemyexams.com [savemyexams.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Chloroformate - Wikipedia [en.wikipedia.org]

- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 15. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

Basic hydrolysis of hexyl chloroformate

An In-depth Technical Guide to the Basic Hydrolysis of Hexyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chloroformate esters are a class of organic compounds characterized by the ROC(O)Cl functional group. As derivatives of both an alcohol and phosgene, they are highly reactive acylating agents. The hexyl derivative, this compound, is employed in organic synthesis to introduce a hexyloxycarbonyl protecting group or to form carbamates and carbonates.

The hydrolysis of chloroformates is a critical consideration in their application, as they react with water to produce the corresponding alcohol, carbon dioxide, and hydrochloric acid.[1] Under basic conditions, this hydrolysis, often referred to as saponification, is significantly accelerated. A thorough understanding of the kinetics and mechanism of this basic hydrolysis is essential for process optimization, impurity profiling, and ensuring the safe handling and storage of this compound.

Reaction Mechanism and Kinetics

The basic hydrolysis of this compound is expected to proceed via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. This is the common pathway for the saponification of esters under basic conditions.[2] The reaction is effectively irreversible because the final deprotonation of the resulting carboxylic acid derivative (carbonic acid monoester) drives the equilibrium forward.[2]

The overall reaction is as follows:

C₆H₁₃O(CO)Cl + 2OH⁻ → C₆H₁₃OH + CO₃²⁻ + Cl⁻ + H₂O

The reaction rate is dependent on the concentrations of both the this compound and the hydroxide ion. Therefore, the rate law can be expressed as:

Rate = k[C₆H₁₃O(CO)Cl][OH⁻]

where 'k' is the second-order rate constant.

The mechanism involves the following steps:

-

Nucleophilic Attack: The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is eliminated. This results in the formation of a hexyl carbonate intermediate.

-

Decarboxylation and Deprotonation: The hexyl carbonate is unstable and rapidly decomposes in the basic solution to form hexanol and carbon dioxide. The carbon dioxide is then converted to carbonate ion in the presence of excess base.

Diagram of the Reaction Mechanism

References

Spectroscopic Analysis of Hexyl Chloroformate: A Technical Guide

An in-depth guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of hexyl chloroformate, tailored for researchers, scientists, and professionals in drug development.

This technical document provides a comprehensive overview of the spectroscopic characteristics of this compound (CAS No: 6092-54-2), a key reagent in organic synthesis. The following sections detail its ¹H NMR, ¹³C NMR, and IR spectra, including data tables, experimental protocols, and a workflow visualization for spectroscopic analysis.

Spectroscopic Data Summary

The NMR and IR data for this compound are summarized in the tables below. This information is critical for the identification and quality control of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.31 | Triplet | 2H | -O-CH₂ -(CH₂)₄-CH₃ |

| 1.73 | Quintet | 2H | -O-CH₂-CH₂ -(CH₂)₃-CH₃ |

| 1.46 - 1.25 | Multiplet | 6H | -O-(CH₂)₂-(CH₂)₃ -CH₃ |

| 0.91 | Triplet | 3H | -O-(CH₂)₅-CH₃ |

| Solvent: CDCl₃, Instrument Frequency: 90 MHz. Note: Coupling constants (J-values) were not explicitly available in the searched literature but can be inferred from standard alkyl chain coupling. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 150.65 | C =O |

| 72.45 | -O-CH₂ -(CH₂)₄-CH₃ |

| 31.36 | -O-CH₂-CH₂ -(CH₂)₃-CH₃ |

| 28.38 | -O-(CH₂)₂-CH₂ -CH₂-CH₃ |

| 25.30 | -O-(CH₂)₃-CH₂ -CH₂-CH₃ |

| 22.56 | -O-(CH₂)₄-CH₂ -CH₃ |

| 13.97 | -O-(CH₂)₅-CH₃ |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2960-2850 | Strong | C-H Stretch (Alkyl) |

| 1775 | Strong | C=O Stretch (Acid Chloride/Chloroformate) |

| 1465 | Medium | C-H Bend (CH₂) |

| 1160 | Strong | C-O Stretch (Ester) |

| 750-650 | Strong | C-Cl Stretch |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for nonpolar organic compounds.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely to prevent solvent evaporation.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquisition:

-

For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy Protocol (Liquid Film)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

1. Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (typically NaCl or KBr) are clean, dry, and transparent. Clean them with a dry solvent like acetone if necessary.

-

Place one to two drops of neat (undiluted) this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid the formation of air bubbles.

-

This "sandwich" is then placed in the sample holder of the IR spectrometer.

2. Instrument Setup and Data Acquisition:

-

Background Scan: A background spectrum of the empty sample compartment (or with the clean, empty salt plates) is recorded first. This is necessary to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any absorbance from the salt plates themselves.

-

Sample Scan: Place the sample holder with the this compound sample into the spectrometer's sample beam.

-

Acquire the IR spectrum. The instrument measures the transmittance or absorbance of infrared light at different wavenumbers.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (in cm⁻¹).

3. Post-Analysis:

-

After the measurement, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., acetone) to remove all traces of the sample.

-

Return the clean, dry plates to a desiccator for storage.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a liquid sample like this compound.

The Genesis of a Core Reagent: A Technical Guide to the Discovery and First Synthesis of Hexyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction